molecular formula C11H15NO2 B13531416 2-(2,3-Dimethoxyphenyl)azetidine

2-(2,3-Dimethoxyphenyl)azetidine

Cat. No.: B13531416
M. Wt: 193.24 g/mol
InChI Key: XERDBNGVTBGFDD-UHFFFAOYSA-N
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Description

2-(2,3-Dimethoxyphenyl)azetidine is a chemical compound of significant interest in medicinal chemistry and anticancer research, serving as a key synthetic intermediate and pharmacophore. This compound features an azetidine ring, a four-membered saturated nitrogen heterocycle, which is increasingly valued in drug design for its ability to impart favorable properties such as metabolic stability, improved solubility, and structural rigidity to molecules (Synthesis, Computational Studies, and Structural Analysis of 1-(3,5-Dimethoxyphenyl)azetidin-2-ones with Antiproliferative Activity in Breast Cancer and Chemoresistant Colon Cancer, 2025). The 2,3-dimethoxyphenyl substituent is a critical functional group often associated with biological activity, particularly in compounds that target microtubules. Preliminary research on structurally related 1-(3,5-dimethoxyphenyl)azetidin-2-ones has demonstrated potent antiproliferative activity in challenging cancer cell lines, including MCF-7 breast cancer and chemoresistant HT-29 colon cancer cells (Synthesis, Computational Studies, and Structural Analysis of 1-(3,5-Dimethoxyphenyl)azetidin-2-ones with Antiproliferative Activity in Breast Cancer and Chemoresistant Colon Cancer, 2025). One such analog exhibited remarkable potency, with IC50 values as low as 10 nM and 3 nM in these cell lines, respectively, and was identified as a promising microtubule-targeting agent that binds to the colchicine site of tubulin (Synthesis, Computational Studies, and Structural Analysis of 1-(3,5-Dimethoxyphenyl)azetidin-2-ones with Antiproliferative Activity in Breast Cancer and Chemoresistant Colon Cancer, 2025). These findings suggest that this compound is a highly suitable scaffold for the development of novel anticancer agents, especially for targeting chemoresistant cancers. This compound is intended for research applications such as use as a building block in organic synthesis and medicinal chemistry, investigation as a core structure in the development of new tubulin polymerization inhibitors, and exploration of its mechanism of action and binding affinity through computational docking and molecular dynamics studies. This product is for research use only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

2-(2,3-dimethoxyphenyl)azetidine

InChI

InChI=1S/C11H15NO2/c1-13-10-5-3-4-8(11(10)14-2)9-6-7-12-9/h3-5,9,12H,6-7H2,1-2H3

InChI Key

XERDBNGVTBGFDD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1OC)C2CCN2

Origin of Product

United States

Synthetic Methodologies and Strategies for 2 2,3 Dimethoxyphenyl Azetidine and Analogous Compounds

Cyclization Approaches for Azetidine (B1206935) Ring Formation

The formation of the azetidine ring through intramolecular cyclization is a common and powerful strategy. These methods typically involve the formation of a carbon-nitrogen bond to close the four-membered ring.

Intramolecular Cyclization of Substituted Amines and Amino Alcohols

One of the most direct methods for azetidine synthesis involves the intramolecular nucleophilic substitution of a leaving group by an amine. This can be achieved starting from appropriately substituted amines or amino alcohols. For instance, γ-amino alcohols can be converted to azetidines by activating the hydroxyl group to create a good leaving group, which is then displaced by the internal amine. acs.orgorganic-chemistry.org A notable method involves the use of N,N'-carbonyldiimidazole to activate the hydroxyl group, which has been successfully applied to the synthesis of various functionalized azetidines. acs.org This approach offers the advantage of using readily available starting materials and tolerates a range of functional groups. acs.org

Another approach involves the intramolecular cyclization of N-trityl-2-amino-4-bromobutanoate, which has been shown to produce azetidines. researchgate.net Additionally, the intramolecular aminolysis of cis-3,4-epoxy amines, catalyzed by lanthanide triflates such as La(OTf)3, provides a regioselective route to azetidines. nih.gov This method is particularly useful as it can tolerate various functional groups. nih.gov

Starting MaterialReagents/ConditionsProductReference
γ-Amino alcoholN,N'-CarbonyldiimidazoleSubstituted azetidine acs.org
N-trityl-2-amino-4-bromobutanoateBaseAzetidine derivative researchgate.net
cis-3,4-Epoxy amineLa(OTf)3Substituted azetidine nih.gov

Reductive Cyclization Protocols for γ-Haloalkyl-Imines

Reductive cyclization offers an alternative pathway to azetidines. This method typically involves the reduction of a γ-haloalkyl-imine, where the reduction of the imine moiety is followed by an intramolecular cyclization. This strategy has been reviewed as a viable method for the synthesis of azetidines. magtech.com.cn

Metal-Catalyzed Cyclization Reactions (e.g., Palladium, Rhodium)

Transition metal catalysis has emerged as a powerful tool for the synthesis of azetidines, enabling transformations that are otherwise challenging.

Palladium-catalyzed cyclization has been extensively studied. One notable example is the intramolecular γ-C(sp³)–H amination of picolinamide-protected amines, which provides access to functionalized azetidines. organic-chemistry.orgrsc.orgacs.org This reaction proceeds via a palladium(II)/palladium(IV) catalytic cycle. rsc.org Another palladium-catalyzed approach is the aza-Wacker-type cyclization of vinyl cyclopropanecarboxamides, leading to the formation of aza[3.1.0]bicycles containing an azetidine ring. nih.gov Furthermore, palladium-catalyzed cycloaddition of azetidines with carbodiimides has been reported to be both regiospecific and stereospecific. acs.org In some instances, azetidines have been observed as byproducts in palladium-catalyzed C(sp³)-H arylation reactions. nih.gov

Rhodium-catalyzed reactions also provide routes to azetidines. For example, rhodium-catalyzed one-carbon ring expansion of aziridines using vinyl-N-triftosylhydrazones yields 2-vinyl azetidines. thieme-connect.com Additionally, a three-component reaction between azetidine-2,3-diones, ethyl diazoacetate, and alcohols, catalyzed by rhodium, can produce 3-hydroxy-β-lactams, which are structurally related to azetidines. sigmaaldrich.com Rhodium(I)-catalyzed carbonylation and ring expansion of aziridines has also been developed for the asymmetric synthesis of β-lactams. acs.org

CatalystReaction TypeSubstrateProductReference
PalladiumIntramolecular C(sp³)–H aminationPicolinamide-protected amineAzetidine organic-chemistry.orgrsc.orgacs.org
Palladiumaza-Wacker-type cyclizationVinyl cyclopropanecarboxamideAza[3.1.0]bicycle nih.gov
RhodiumRing expansionAziridine and vinyl-N-triftosylhydrazone2-Vinyl azetidine thieme-connect.com
RhodiumThree-component reactionAzetidine-2,3-dione, ethyl diazoacetate, alcohol3-Hydroxy-β-lactam sigmaaldrich.com

Photochemical and Electrochemical Cyclization Methods

Photochemical methods offer unique pathways to azetidines by accessing excited states. The aza Paternò–Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, is a direct method for synthesizing azetidines. rsc.orgrsc.org Recent advances have enabled this reaction to be mediated by visible light, often using a photocatalyst to facilitate triplet energy transfer. rsc.orgresearchgate.netspringernature.com The Norrish-Yang cyclization of α-aminoacetophenones is another photochemical strategy that proceeds via a 1,5-hydrogen abstraction followed by ring closure to form azetidinols. beilstein-journals.orgku.edu Copper-catalyzed photoinduced anti-Baldwin radical 4-exo-dig cyclization of ynamides has also been reported as a general method for azetidine synthesis. nih.govnih.gov

Electrochemical methods are also emerging as a valuable tool. An electrocatalytic intramolecular hydroamination of allylic sulfonamides, merging cobalt catalysis and electricity, has been developed to access azetidines. organic-chemistry.orgacs.org This method allows for the regioselective generation of a key carbocationic intermediate that undergoes intramolecular C-N bond formation. acs.org

MethodReaction TypeSubstrateProductReference
Photochemicalaza Paternò–BüchiImine and alkeneAzetidine rsc.orgrsc.org
PhotochemicalNorrish-Yang Cyclizationα-AminoacetophenoneAzetidinol beilstein-journals.orgku.edu
PhotochemicalRadical CyclizationYnamideAzetidine nih.govnih.gov
ElectrochemicalIntramolecular HydroaminationAllylic sulfonamideAzetidine organic-chemistry.orgacs.org

Cycloaddition Reactions for Azetidine Core Construction

Cycloaddition reactions provide an atom-economical approach to the azetidine ring system by forming two new bonds in a single step.

[2+2] Cycloaddition of Imines with Ketenes (Staudinger Reaction)

The Staudinger synthesis, a [2+2] cycloaddition between an imine and a ketene (B1206846), is a classic and highly effective method for the synthesis of β-lactams (azetidin-2-ones). researchgate.netresearchgate.netwikipedia.org This reaction, discovered by Hermann Staudinger in 1907, has been instrumental in the synthesis of β-lactam antibiotics. wikipedia.org The reaction generally proceeds with high diastereoselectivity. researchgate.net While this reaction directly produces β-lactams, the reduction of the lactam carbonyl group provides a straightforward route to the corresponding azetidines. magtech.com.cn Variations of the Staudinger reaction, including the use of different ketene precursors and catalysts, have been extensively developed to control the stereochemistry of the resulting β-lactam. researchgate.net A mechanistically related reaction, the Staudinger reaction of 3-azido-1,2-diols, has been shown to unexpectedly form azetidines under certain conditions. asianpubs.orgresearchgate.net This occurs through the formation of an iminophosphorane intermediate, which can then undergo intramolecular cyclization. wikipedia.orgorganicchemistrytutor.com

ReactionReactant 1Reactant 2ProductReference
Staudinger SynthesisImineKeteneβ-Lactam (Azetidin-2-one) researchgate.netresearchgate.netwikipedia.org
Staudinger Reaction3-Azido-1,2-diolPhosphineAzetidine/Aziridine asianpubs.orgresearchgate.net

[2+2] Cycloaddition of Imines with Alkenes

One of the most direct methods for the synthesis of azetidines is the [2+2] cycloaddition of an imine with an alkene, a transformation known as the aza Paternò-Büchi reaction. jmchemsci.comrsc.org This photochemical reaction involves the excitation of the imine to a reactive state, which then undergoes a cycloaddition with an alkene to form the azetidine ring. jmchemsci.com The reaction can be initiated by direct irradiation or through the use of a photosensitizer.

Visible-light-mediated intermolecular [2+2] photocycloadditions have emerged as a milder and more selective alternative to traditional UV-light-induced methods. nih.govmdpi.com For instance, the Schindler group has developed a method that utilizes the triplet state reactivity of oximes, specifically 2-isoxazoline-3-carboxylates, which can be activated by a commercially available iridium photocatalyst. nih.govmdpi.com This allows for the [2+2] cycloaddition with a broad range of alkenes under mild conditions, yielding highly functionalized azetidines. nih.govmdpi.com The resulting bicyclic products can be readily converted to the free, unprotected azetidines, offering a versatile entry point to this class of compounds. nih.govmdpi.com

Imine/Oxime DerivativeAlkeneCatalyst/ConditionsProductYield (%)Ref
Ethyl 2-methyl-5-phenyl-4,5-dihydroisoxazole-3-carboxylate1,1-Diphenylethylenefac-[Ir(dFppy)3], blue LEDsEthyl 4,4-diphenyl-1-oxa-2-azaspiro[3.4]oct-2-ene-3-carboxylate99 mdpi.com
3-Ethoxyisoindolin-1-oneIsobutylene (B52900)Acetone (sensitizer), hν2-Ethoxy-4,4-dimethyl-1,2,3,4-tetrahydro-1,3-benzodiazepine-5,7-dione26-40 jmchemsci.com
N-SulfonylimineStyreneXanthone (sensitizer), hνDiastereomeric mixture of 1-sulfonyl-2-phenyl-3-styrylazetidine- magtech.com.cn

Asymmetric Cycloaddition Strategies for Enantiopure Azetidines

The development of asymmetric cycloaddition reactions is crucial for accessing enantiomerically pure azetidines, which are often required for pharmaceutical applications. Chiral catalysts and auxiliaries are commonly employed to control the stereochemical outcome of the cycloaddition.

One notable strategy involves the enantioselective [3+1]-cycloaddition of racemic donor-acceptor (D-A) aziridines with isocyanides. This reaction, catalyzed by a chiral N,N'-dioxide/Mg(II) complex, provides a facile route to enantioenriched exo-imido azetidines with good to excellent yields and enantioselectivities. nih.gov

Another approach to enantiopure azetidines involves the use of chiral peptide-based catalysts in sequential asymmetric azidation-cycloaddition reactions. This method allows for the synthesis of optically enriched triazoles and triazolines, which can be further elaborated to chiral azetidines.

Reactant 1Reactant 2Catalyst/ConditionsProductYield (%)ee (%)Ref
Racemic N-(4-methoxybenzyl)-2-phenyl-1-aziridinecarboxamidetert-Butyl isocyanideChiral N,N'-dioxide/Mg(II) complex(R)-N-(tert-butyl)-3-((4-methoxybenzyl)carbamoyl)-3-phenylazetidine-1-carboxamide9994 nih.gov
α,β-Unsaturated carboxylate derivativeAzideβ-Substituted histidine-containing peptidesOptically enriched triazole precursor--

Ring Expansion and Contraction Methodologies

Ring expansion and contraction reactions offer alternative pathways to the azetidine core, often starting from more readily available or synthetically versatile heterocyclic systems.

Ring Expansion of Aziridines to Azetidines

The ring expansion of aziridines, three-membered nitrogen-containing heterocycles, provides a valuable route to the corresponding four-membered azetidines. The inherent ring strain of aziridines makes them susceptible to ring-opening reactions, which can be followed by an intramolecular cyclization to form the larger azetidine ring. These transformations can be promoted by various reagents and catalysts. For example, the reaction of donor-acceptor aziridines with isocyanides, as mentioned earlier, can be viewed as a [3+1] ring expansion. nih.gov

Vinylaziridines can also undergo rearrangements to afford azetidines, among other larger heterocycles. Furthermore, the reaction of rhodium-bound carbenes with strained bicyclic methylene (B1212753) aziridines results in a formal [3+1] ring expansion to yield highly-substituted methylene azetidines with excellent regio- and stereoselectivity. rsc.org

Aziridine DerivativeReagentConditionsProductYield (%)Ref
Racemic donor-acceptor (D-A) aziridinesIsocyanidesChiral N,N'-dioxide/Mg(II) complexEnantioenriched exo-imido azetidinesup to 99 nih.gov
Bicyclic methylene aziridinesRhodium-bound carbenes-Tri- and tetra-substituted methylene azetidines- rsc.org

Ring Contraction Approaches from Larger Heterocyclic Systems

The synthesis of azetidines via the ring contraction of larger, more stable heterocyclic systems is a less common but synthetically useful strategy. A notable example is the one-pot nucleophilic addition-ring contraction of α-bromo N-sulfonylpyrrolidinones to afford α-carbonylated N-sulfonylazetidines. This reaction proceeds via a proposed nucleophilic attack on the pyrrolidinone carbonyl, leading to ring opening and subsequent intramolecular SN2 displacement of the bromide by the newly formed amide anion. This method is versatile, allowing for the incorporation of various nucleophiles such as alcohols, phenols, and anilines.

Pyrrolidinone DerivativeNucleophileConditionsProductYield (%)Ref
α-Bromo N-sulfonylpyrrolidinoneMethanolK2CO3, MeCN/MeOH, 60 °Cα-Methoxycarbonyl N-sulfonylazetidine73-98
α-Bromo N-sulfonylpyrrolidinonePhenolK2CO3, MeCN/PhOH, 60 °Cα-Phenoxycarbonyl N-sulfonylazetidine-
α-Bromo N-sulfonylpyrrolidinoneAnilineK2CO3, MeCN/Aniline, 60 °Cα-(Phenylcarbamoyl) N-sulfonylazetidine-

Functionalization and Derivatization of Pre-formed Azetidines

The modification of a pre-existing azetidine ring is a powerful strategy for the synthesis of diverse analogs, including those with specific substitution patterns like 2-(2,3-dimethoxyphenyl)azetidine. This approach allows for late-stage diversification of the azetidine scaffold.

Regioselective Functionalization of the Azetidine Nitrogen

The nitrogen atom of the azetidine ring plays a crucial role in directing the regioselectivity of functionalization reactions. In the case of 2-arylazetidines, the azetidine nitrogen can act as a directing group for ortho-C-H functionalization of the appended aryl ring. This strategy involves the use of strong bases, such as organolithium reagents, to deprotonate the ortho-position of the aryl ring, followed by quenching with an electrophile. The coordinating ability of the azetidine nitrogen is believed to be responsible for this observed regioselectivity. This methodology has been successfully applied to the synthesis of a variety of 1,2,3-trisubstituted and even more highly substituted aromatic compounds, demonstrating the utility of the azetidine ring as a powerful directing group.

2-ArylazetidineReagent 1Reagent 2 (Electrophile)ProductYield (%)Ref
N-Boc-2-phenylazetidinen-HexyllithiumMeIN-Boc-2-(2-methylphenyl)azetidine-
N-Boc-2-(4-methoxyphenyl)azetidinen-Hexyllithium/TMEDAPh2MeSiClN-Boc-2-(3-methoxy-2-(trimethylsilyl)phenyl)azetidine-
N-Boc-2-(4-chlorophenyl)azetidinen-HexyllithiumC2Cl6N-Boc-2-(2,5-dichlorophenyl)azetidine-

Modification of the Dimethoxyphenyl Moiety and Other Substituents

The functionalization of the dimethoxyphenyl moiety and the introduction of other substituents on the azetidine ring are crucial for creating a diverse range of analogs for structure-activity relationship (SAR) studies. Various synthetic strategies allow for the modification of both the aromatic ring and the azetidine core.

Modifications can also be introduced at a later stage of the synthesis. For example, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, can be employed to introduce or modify aryl groups at the 3-position of the azetidine ring. organic-chemistry.org Hiyama cross-coupling reactions of 3-iodoazetidines with arylsilanes also provide a route to 3-arylazetidines under mild conditions. organic-chemistry.org Furthermore, late-stage functionalization of azetidine-containing macrocyclic peptides has been achieved through chemoselective deprotection and substitution at the azetidine nitrogen. researchgate.netnih.gov

The table below summarizes various substituted aryl-azetidines and the synthetic approaches used for their preparation.

Compound/ScaffoldSynthetic ApproachKey Features
trans-3-(hydroxymethyl)-2-arylazetidinesRegio- and diastereoselective ring-formation from oxiranylmethyl-substituted benzylaminesVersatile, scalable, high overall yields, good functional group tolerance researchgate.netacs.org
3-ArylazetidinesHiyama cross-coupling of 3-iodoazetidines and arylsilanesMild reaction conditions organic-chemistry.org
Fused, bridged, and spirocyclic azetidine systemsDiversification of a densely functionalized azetidine ring systemAccess to a wide variety of complex scaffolds nih.gov
N-Aryl-2-cyanoazetidinesThree-step sequence from β-amino alcohols involving copper-catalyzed N-arylationPredictable substitution pattern and diastereoselectivity organic-chemistry.org
Azetidine-containing macrocyclic peptidesLate-stage modification via the 3-aminoazetidine unitAllows for the introduction of various functional groups researchgate.netnih.gov

Stereoselective Introduction of Substituents on the Azetidine Ring

The stereochemical configuration of substituents on the azetidine ring plays a critical role in determining the biological activity of the molecule. Consequently, the development of stereoselective synthetic methods is of paramount importance.

A highly regio- and diastereoselective method for the synthesis of trans-3-(hydroxymethyl)-2-arylazetidines has been developed, highlighting the ability to control the stereochemistry at the C2 and C3 positions. acs.org This method relies on a kinetically controlled cyclization where the stereochemistry of the starting material dictates the stereochemistry of the product. acs.org

Another approach to achieving stereoselectivity is through the use of chiral auxiliaries or catalysts. For example, optically pure C2-symmetrical cyclic amines have been synthesized from diols obtained via an enantioselective borohydride (B1222165) reduction of diketones in the presence of a chiral β-ketoiminato cobalt(II) catalyst. organic-chemistry.org The diastereoselective α-alkylation of N-((S)-1-arylethyl)azetidine-2-carbonitriles via their N-borane complexes has also been demonstrated, enabling the synthesis of optically active 2-substituted azetidine-2-carbonitriles. rsc.orgrsc.org This method allows for the production of specific enantiomers by starting with a commercially available chiral amine. rsc.orgrsc.org

Furthermore, the rigid nature of the four-membered ring facilitates stereoselective functionalization by leveraging the steric effects of existing substituents. rsc.org This principle has been applied in the lithiation and subsequent electrophilic trapping of oxazolinylazetidines to generate enantioenriched N-alkyl-2,2-disubstituted azetidines. nih.gov

The following table outlines key findings in the stereoselective synthesis of substituted azetidines.

MethodKey FeaturesResulting Stereochemistry
Regio- and diastereoselective ring-formation from oxiranylmethyl-substituted benzylaminesKinetically controlled cyclization acs.orgtrans-3-(hydroxymethyl)-2-arylazetidines acs.org
Enantioselective borohydride reduction of diketonesUse of a chiral β-ketoiminato cobalt(II) catalyst organic-chemistry.orgOptically pure C2-symmetrical cyclic amines organic-chemistry.org
Diastereoselective α-alkylation of N-((S)-1-arylethyl)azetidine-2-carbonitrilesFormation of N-borane complexes and use of a chiral auxiliary rsc.orgrsc.orgOptically active 2-substituted azetidine-2-carbonitriles rsc.orgrsc.org
Lithiation and electrophilic trapping of oxazolinylazetidinesInvolves equilibrating diastereoisomeric lithiated azetidines nih.govEnantioenriched N-alkyl-2,2-disubstituted azetidines nih.gov

Green Chemistry Approaches and Sustainable Synthesis of Aryl-Azetidines

The principles of green chemistry are increasingly being integrated into synthetic organic chemistry to develop more environmentally benign and sustainable processes. This includes the use of catalytic systems, reusable catalysts, and alternative energy sources like microwave irradiation, as well as minimizing the use of hazardous solvents.

Catalytic Systems and Reusable Catalysts in Azetidine Synthesis

The use of catalytic systems is a cornerstone of green chemistry, as it often leads to higher efficiency, selectivity, and reduced waste. In azetidine synthesis, various metal-based and organocatalytic systems have been employed.

Lanthanide(III) trifluoromethanesulfonates, such as La(OTf)₃, have been shown to be excellent catalysts for the regioselective intramolecular aminolysis of cis-3,4-epoxy amines to afford azetidines in high yields. frontiersin.org This catalytic system tolerates a wide range of functional groups, including those that are acid-sensitive or Lewis basic. frontiersin.org Palladium-catalyzed intramolecular amination of unactivated C-H bonds has also been utilized for the synthesis of azetidines. organic-chemistry.org Furthermore, copper-catalyzed reactions have been instrumental in various azetidine syntheses, including the enantioselective [3+1]-cycloaddition to access tetrasubstituted 2-azetines and the N-arylation of β-amino alcohols. organic-chemistry.orgnih.gov

Solvent-Free and Microwave-Assisted Syntheses

Solvent-free and microwave-assisted reactions offer significant advantages in terms of green chemistry by reducing reaction times, improving yields, and minimizing the use of volatile organic compounds. oatext.comcem.com

Microwave irradiation has been successfully applied to the synthesis of simple azetidines in aqueous media, leading to accelerated reaction times and high purity products. researchgate.net A one-pot synthesis of nitrogen-containing heterocycles, including azetidines, from alkyl dihalides and primary amines has been achieved under microwave irradiation in an alkaline aqueous medium. organic-chemistry.org The synthesis of 1-arenesulfonylazetidines from 1-arenesulfonylaziridines has also been accomplished using microwave irradiation with alumina (B75360) as a solid support. organic-chemistry.org

Solvent-free, or neat, reactions under microwave irradiation represent a particularly green approach. cem.com A green and efficient method for the synthesis of α,β-unsaturated compounds from aromatic aldehydes and cyanoacetamide has been developed under microwave irradiation in the absence of a solvent, showcasing the potential of this technology for various organic transformations. oatext.com The synthesis of azetidinone derivatives has also been reported using microwave irradiation, resulting in significantly reduced reaction times and improved yields compared to conventional heating methods. rasayanjournal.co.in

The table below highlights examples of green chemistry approaches in the synthesis of azetidines and related compounds.

ApproachKey FeaturesAdvantages
La(OTf)₃-catalyzed intramolecular aminolysis frontiersin.orgHigh yields, tolerance of various functional groups frontiersin.orgEfficient and selective synthesis of azetidines frontiersin.org
Palladium-catalyzed intramolecular C-H amination organic-chemistry.orgSynthesis from picolinamide (B142947) protected amine substrates organic-chemistry.orgAccess to azetidines, pyrrolidines, and indolines organic-chemistry.org
Microwave-assisted synthesis in aqueous media researchgate.netAccelerated synthesis (15 minutes) researchgate.netFast reaction times, high purity, use of water as a solvent researchgate.net
Solvent-free microwave-assisted synthesis oatext.comEnvironmentally friendly, rapid, efficient oatext.comElimination of volatile organic solvents, high yields oatext.com
Microwave-assisted synthesis of azetidinones rasayanjournal.co.inReduced reaction time, improved yields rasayanjournal.co.inIncreased efficiency compared to conventional methods rasayanjournal.co.in

Advanced Spectroscopic and Analytical Characterization Techniques for 2 2,3 Dimethoxyphenyl Azetidine Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural elucidation of azetidine (B1206935) derivatives. It provides detailed information about the carbon skeleton, the chemical environment of protons, their connectivity, and spatial relationships.

Proton (¹H) NMR Studies of Azetidine Ring Protons and Aryl Resonances

The ¹H NMR spectrum of a 2-(2,3-Dimethoxyphenyl)azetidine derivative would show distinct signals for the azetidine ring protons and the aromatic protons of the dimethoxyphenyl group.

Azetidine Ring Protons: The four-membered azetidine ring consists of three sets of protons: the methine proton at the C2 position (benzylic), and the two methylene (B1212753) protons at C3 and C4.

The C2-proton , being adjacent to both the nitrogen atom and the aromatic ring, typically appears as a multiplet in the downfield region, often around δ 5.2 ppm . Its chemical shift is influenced by the substituent on the nitrogen atom.

The C3-protons are diastereotopic and appear as two separate multiplets. The proton cis to the aryl group is usually more shielded than the trans proton. These signals are generally found in the range of δ 2.0-2.8 ppm .

The C4-protons , also diastereotopic, are adjacent to the nitrogen atom and resonate further downfield than the C3 protons, typically in the range of δ 3.8-4.2 ppm . They often present as complex multiplets due to coupling with each other and with the C3 protons.

Aryl and Methoxyl Resonances: The 2,3-dimethoxyphenyl group would exhibit a characteristic pattern in the aromatic region of the spectrum (δ 6.8-7.5 ppm ). The substitution pattern dictates the multiplicity (doublets, triplets) and coupling constants of the three aromatic protons. Two sharp singlets corresponding to the two methoxy (B1213986) groups (-OCH₃) would be expected around δ 3.8-3.9 ppm .

Proton Assignment (Hypothetical for N-Boc derivative) Typical Chemical Shift (δ, ppm) Typical Multiplicity
C2-H (Azetidine)~ 5.2Multiplet (m)
C3-H (Azetidine)~ 2.1-2.7Multiplet (m)
C4-H (Azetidine)~ 3.9-4.1Multiplet (m)
Ar-H (Dimethoxyphenyl)~ 6.8-7.4Multiplets (m)
OCH₃~ 3.85Singlet (s)
N-Boc (t-Butyl)~ 1.4Singlet (s)

Carbon (¹³C) NMR and Heteronuclear NMR (e.g., ¹⁵N NMR) for Connectivity

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all non-equivalent carbon atoms in the molecule.

The C2 carbon , attached to the nitrogen and aryl group, would resonate around δ 65 ppm .

The C3 methylene carbon is typically found in the aliphatic region, around δ 25 ppm .

The C4 methylene carbon , bonded to the nitrogen, appears further downfield, around δ 46 ppm .

The aromatic carbons of the dimethoxyphenyl ring would produce signals between δ 110-155 ppm , with the two carbons directly bonded to the oxygen atoms (C-2' and C-3') being the most downfield. The methoxy carbons would appear around δ 55-60 ppm . For N-protected derivatives, such as an N-Boc derivative, the carbonyl carbon of the protecting group would be observed around δ 156 ppm and the quaternary carbon of the t-butyl group near δ 80 ppm . jmchemsci.com

Carbon Assignment (Hypothetical for N-Boc derivative) Typical Chemical Shift (δ, ppm)
C=O (Boc)~ 156
C(quaternary, Boc)~ 80
C2 (Azetidine)~ 65
C4 (Azetidine)~ 46
C3 (Azetidine)~ 25
Ar-C (Dimethoxyphenyl)~ 110-155
OCH₃~ 56
CH₃ (Boc)~ 28

¹⁵N NMR Spectroscopy: While less common, ¹⁵N NMR can be useful. The nitrogen atom of an azetidine ring typically resonates in a characteristic range. For the parent azetidine, the ¹⁵N chemical shift is around δ 25.3 ppm (relative to ammonia). mdpi.com Substitution on the nitrogen, such as with a Boc group, would shift this value significantly.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Elucidating Complex Structures

For complex derivatives, 2D NMR is indispensable for definitive structural assignment. researchgate.net

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings (¹H-¹H). It would show correlations between C2-H and C3-H, C3-H and C4-H, and among the coupled protons within the aromatic ring, confirming the connectivity of the proton network.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded protons and carbons (¹H-¹³C). It allows for the unambiguous assignment of each proton signal to its corresponding carbon signal (e.g., C2-H to C2, C3-H to C3, etc.).

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing insights into the 3D structure and stereochemistry. For instance, a NOESY spectrum could show through-space interactions between the C2-proton and the C6'-proton of the aromatic ring, confirming their proximity.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of the compound and to gain structural information from its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

HRMS provides a highly accurate mass measurement of the molecular ion (e.g., [M+H]⁺ or [M+Na]⁺). This accuracy allows for the determination of the elemental composition (the exact number of C, H, N, O atoms), which serves as a powerful confirmation of the chemical formula. For instance, the calculated exact mass for a C₁₄H₁₉NO₂Na⁺ ion (an N-Boc-2-phenylazetidine derivative) is 256.1308, which would be matched closely by the experimental value. jmchemsci.com

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathways

In MS/MS, the molecular ion is isolated and then fragmented to produce a series of product ions. The fragmentation pattern is often characteristic of the compound's structure. For a 2-arylazetidine, common fragmentation pathways would likely involve:

Loss of the Aryl Group: Cleavage of the C2-Aryl bond, leading to a fragment corresponding to the azetidine ring and a fragment for the dimethoxyphenyl cation.

Ring Opening: Fission of the strained four-membered ring. A common pathway involves the cleavage of the C2-C3 and N1-C4 bonds, which can lead to the formation of a styrene-like ion derived from the 2-(2,3-dimethoxyphenyl) moiety.

Loss of Substituents: For N-protected derivatives, the loss of the protecting group is a very common fragmentation pathway (e.g., loss of isobutylene (B52900) or the entire Boc group).

Analysis of these fragmentation pathways provides corroborating evidence for the structure elucidated by NMR.

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For a compound such as this compound, the IR spectrum is expected to exhibit characteristic absorption bands corresponding to its distinct structural features: the azetidine ring, the substituted benzene (B151609) ring, and the methoxy groups.

The analysis of the IR spectrum allows for the confirmation of the compound's synthesis and the identification of its key functional components. The N-H stretching vibration of the secondary amine within the azetidine ring typically appears as a weak to medium band in the region of 3300-3500 cm⁻¹. The C-N stretching of the azetidine ring can be observed in the fingerprint region, generally between 1200 and 1020 cm⁻¹.

The aromatic part of the molecule, the 2,3-dimethoxyphenyl group, gives rise to several characteristic bands. The aromatic C-H stretching vibrations are usually found just above 3000 cm⁻¹ (e.g., 3050 cm⁻¹). jmchemsci.com The C=C stretching vibrations within the benzene ring produce a series of sharp bands in the 1450-1600 cm⁻¹ region. The substitution pattern on the benzene ring can also be inferred from the pattern of overtone and combination bands in the 1660-2000 cm⁻¹ region and the out-of-plane C-H bending vibrations in the 690-900 cm⁻¹ range.

The two methoxy (O-CH₃) groups are expected to show a strong C-O stretching band in the region of 1250-1000 cm⁻¹. Specifically, aryl ethers typically exhibit a strong, characteristic C-O-C stretching absorption around 1250 cm⁻¹ for the aryl-O bond and around 1040 cm⁻¹ for the O-CH₃ bond. The C-H stretching of the methyl groups will appear in the 2950-2850 cm⁻¹ region.

While specific experimental data for this compound is not widely published, a predictive table of characteristic IR absorption bands can be compiled based on the known ranges for its constituent functional groups.

Functional GroupVibrational ModeExpected Absorption Range (cm⁻¹)
Azetidine N-HStretching3300 - 3500
Aromatic C-HStretching3000 - 3100
Aliphatic C-H (azetidine & methoxy)Stretching2850 - 2960
Aromatic C=CStretching1450 - 1600
Azetidine C-NStretching1200 - 1020
Aryl C-O (methoxy)Stretching1230 - 1270
Alkyl C-O (methoxy)Stretching1020 - 1060
Aromatic C-HOut-of-plane bending690 - 900

This table presents predicted IR absorption ranges for this compound based on typical functional group frequencies.

X-ray Crystallography for Solid-State Molecular Architecture and Conformation

For this compound, a single-crystal X-ray diffraction study would reveal the puckering of the four-membered azetidine ring and the relative orientation of the 2,3-dimethoxyphenyl substituent. The azetidine ring is not planar and typically adopts a puckered conformation to relieve ring strain. The degree of this puckering can be quantified by the puckering angle.

The crystal structure would also elucidate the conformation of the dimethoxyphenyl group relative to the azetidine ring. The dihedral angle between the plane of the phenyl ring and the mean plane of the azetidine ring is a key parameter. Intermolecular interactions, such as hydrogen bonding involving the azetidine N-H group and π-π stacking of the aromatic rings, would also be identified, providing insight into the crystal packing.

Although a crystal structure for this compound is not publicly available, data from related structures, such as L-azetidine-2-carboxylate, can provide insights into the expected geometry of the azetidine ring. In the crystal structure of L-azetidine-2-carboxylate, the azetidine ring is found to be puckered. nih.gov For a hypothetical crystal structure of this compound, the following parameters would be of key interest:

ParameterDescriptionExpected Value/Range
Azetidine Puckering AngleThe angle defining the deviation from planarity of the azetidine ring.10-30°
C-N Bond Lengths (Azetidine)The lengths of the carbon-nitrogen bonds within the azetidine ring.1.45 - 1.49 Å
C-C Bond Lengths (Azetidine)The lengths of the carbon-carbon bonds within the azetidine ring.1.52 - 1.56 Å
C-C-N Bond Angles (Azetidine)The internal bond angles of the azetidine ring.~88-92°
Dihedral Angle (Aryl-Azetidine)The angle between the phenyl ring and the azetidine ring planes.Variable, dependent on steric and electronic factors.
Crystal SystemThe symmetry system of the crystal lattice.To be determined by experiment.
Space GroupThe specific symmetry group of the crystal.To be determined by experiment.

This table outlines key crystallographic parameters that would be determined for this compound.

Chiral Chromatography for Enantiomeric Purity Assessment (if applicable)

Since this compound possesses a stereocenter at the C2 position of the azetidine ring, it can exist as a pair of enantiomers. The assessment of enantiomeric purity is crucial, as different enantiomers can exhibit distinct biological activities. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for separating and quantifying enantiomers. nih.gov

The separation is achieved using a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have shown great success in separating a broad range of chiral compounds, including amines. nih.govmdpi.com

For the enantiomeric separation of this compound, a systematic method development approach would be employed. This involves screening different chiral columns and mobile phase compositions. Normal-phase (using hexane/alcohol mixtures) and polar organic (using pure polar organic solvents) modes are often effective for the separation of chiral amines. researchgate.net The addition of small amounts of acidic or basic modifiers to the mobile phase can also significantly improve the resolution.

A hypothetical chiral HPLC method for the analysis of this compound is outlined below:

ParameterDescriptionTypical Conditions
Chiral Stationary PhaseThe type of chiral column used for separation.Chiralpak® IA (amylose-based) or Chiralcel® OD-H (cellulose-based)
Mobile PhaseThe solvent system used to elute the compounds.Hexane/Isopropanol (e.g., 90:10 v/v) with 0.1% diethylamine
Flow RateThe speed at which the mobile phase passes through the column.0.5 - 1.5 mL/min
DetectionThe method used to detect the separated enantiomers.UV detection at a wavelength where the phenyl ring absorbs (e.g., 254 nm)
Column TemperatureThe temperature of the column during separation.20 - 40 °C
Expected OutcomeSeparation of the two enantiomers with distinct retention times.Baseline resolution (Rs > 1.5)

This table describes a plausible set of conditions for the chiral HPLC analysis of this compound. The successful development of such a method would allow for the accurate determination of the enantiomeric excess (ee) of a given sample.

Chemical Reactivity and Transformations of the 2 2,3 Dimethoxyphenyl Azetidine Core

Ring-Opening Reactions of the Azetidine (B1206935) Heterocycle

The considerable ring strain within the azetidine ring makes it susceptible to cleavage under various conditions, providing a pathway to functionalized linear amines. nih.govrsc.org This reactivity is a cornerstone of the synthetic utility of azetidines. rsc.org

Nucleophilic ring-opening is a major class of reactions for azetidines. magtech.com.cnresearchgate.net For unsymmetrical azetidines like 2-(2,3-dimethoxyphenyl)azetidine, the regioselectivity of the attack is a critical consideration. The reaction typically requires activation of the azetidine ring, often by protonation or Lewis acid coordination to the nitrogen atom, or by converting the nitrogen into a better leaving group, for instance, by forming a quaternary azetidinium salt. nih.govmagtech.com.cn

Due to the electronic effects of the aryl substituent, nucleophilic attack preferentially occurs at the C2 benzylic carbon. magtech.com.cn The aryl group can stabilize the partial positive charge that develops at the benzylic carbon in the transition state of an SN2-type reaction or stabilize a carbocation intermediate in an SN1-type pathway. magtech.com.cnresearchgate.net Lewis acid-mediated reactions with alcohols, for example, proceed via an SN2-type mechanism to yield γ-amino ethers. iitk.ac.in Intramolecular nucleophilic attack is also a documented pathway, where a pendant nucleophilic group on the N-substituent can lead to ring-opening, particularly under acidic conditions that protonate the azetidine nitrogen. nih.gov

A variety of nucleophiles have been employed in the ring-opening of 2-arylazetidines, as summarized in the table below.

Table 1: Representative Nucleophilic Ring-Opening Reactions of 2-Arylazetidines

Activating Agent/ConditionsNucleophileProduct TypeReference
Lewis Acid (e.g., BF3·OEt2)Alcohols (R-OH)γ-Alkoxy amines iitk.ac.in
Acidic pH (Intramolecular)Pendant amide groupLactams (after rearrangement) nih.gov
Formation of Azetidinium SaltHalide Ions (e.g., F-, Cl-)γ-Haloamines researchgate.net
Alkyl ChloroformatesChloride (from chloroformate)γ-Chloroamines researchgate.net
Aryl BoratesPhenolsγ-Aryloxy amines researchgate.net

Ring-opening reactions initiated by electrophiles often involve the initial nucleophilic attack of the azetidine nitrogen onto the electrophile. A notable example is the reaction with alkyl chloroformates. researchgate.net In this reaction, the nitrogen atom attacks the electrophilic carbonyl carbon of the chloroformate, leading to an unstable intermediate that undergoes ring-opening via attack by the resulting chloride ion to furnish a γ-chloroamine. researchgate.net

Information specifically detailing radical-mediated ring-opening reactions for the this compound core is not extensively documented in the reviewed literature.

Photochemical methods offer a powerful strategy for accessing and transforming strained ring systems like azetidines. beilstein-journals.orgnottingham.ac.uknih.gov The aza Paternò-Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, is a key method for synthesizing the azetidine ring itself. nih.govnih.govchemrxiv.org

Transformations of a pre-formed azetidine ring can also be induced by light or heat. For instance, photochemically generated 3-phenylazetidinols have been shown to undergo ring-opening upon the addition of electron-deficient ketones or boronic acids. beilstein-journals.orgnih.gov This "build and release" strategy uses photon energy to create a strained intermediate that is then readily functionalized via a subsequent ring-opening event. beilstein-journals.orgnih.gov Additionally, certain N-substituted azetidines can undergo thermal rearrangements. Under acidic conditions and heat, a nih.govnih.gov sigmatropic rearrangement involving an N-Boc group has been observed, leading to a ring-expanded product. nottingham.ac.uk

Reactions Involving the Nitrogen Atom of the Azetidine Ring

The secondary amine in the this compound core is a key site for functionalization, allowing for the introduction of a wide variety of substituents without cleaving the ring.

As a secondary amine, the nitrogen atom of this compound is nucleophilic and readily undergoes N-alkylation and N-acylation reactions.

N-Alkylation is commonly achieved using alkyl halides in the presence of a base to neutralize the hydrogen halide byproduct. beilstein-journals.org More sustainable methods have also been developed, such as the use of propylene (B89431) carbonate, which can serve as both the alkylating agent and a green solvent under neat conditions, obviating the need for genotoxic alkyl halides. mdpi.com The regioselective alkylation of related azetidin-3-ones has been achieved under kinetic control, demonstrating the fine-tuning possible in these systems. researchgate.net

N-Acylation converts the azetidine into an amide (an N-acylazetidine). This is typically performed using standard acylating agents like acyl chlorides or acid anhydrides in the presence of a base. For example, chloroacetyl chloride has been used to synthesize N-acylated azetidinones. jmchemsci.comresearchgate.net More specialized and chemoselective methods have also been reported, such as the condensation of N-(benzoyloxy)amines with alpha-ketophosphonic acids, which proceeds in high yield under aqueous conditions. nih.gov

The N-alkylation and N-acylation reactions described above provide access to a vast array of N-substituted this compound derivatives. medwinpublishers.comnih.gov The nature of the N-substituent can significantly modulate the chemical and biological properties of the molecule. For instance, the introduction of an N-Boc (tert-butyloxycarbonyl) group is a common protection strategy, while also influencing the regioselectivity of other reactions, such as lithiation. rsc.org The synthesis of various N-substituted azetidines is a common theme in medicinal chemistry, where this functionalization is used to explore structure-activity relationships. nih.govmdpi.com

Table 2: Examples of Reagents for the Formation of N-Substituted Azetidine Derivatives

Reaction TypeReagent(s)N-SubstituentReference
N-AlkylationPropargyl bromide / BasePropargyl beilstein-journals.org
N-AlkylationBenzyl bromide / BaseBenzyl beilstein-journals.org
N-AlkylationPropylene Carbonate / Heat2-Hydroxypropyl mdpi.com
N-AcylationChloroacetyl chloride / TriethylamineChloroacetyl researchgate.net
N-AcylationDi-tert-butyl dicarbonate (B1257347) (Boc2O)tert-Butyloxycarbonyl (Boc) rsc.org

Transformations of the Dimethoxyphenyl Moiety

Electrophilic Aromatic Substitution Reactions

The benzene (B151609) ring of the this compound is highly activated towards electrophilic aromatic substitution (SEAr) due to the presence of two powerful activating methoxy (B1213986) (-OCH₃) groups. wikipedia.orgontosight.ai In general, alkoxy groups are strong ortho- and para-directors. libretexts.org In this specific substitution pattern, the positions C4, C5, and C6 of the phenyl ring are all activated.

The directing effects are as follows:

C4-position: Ortho to the C3-methoxy group and meta to the C2-methoxy group.

C5-position: Para to the C2-methoxy group and meta to the C3-methoxy group.

C6-position: Ortho to the C2-methoxy group and para to the C3-methoxy group.

The azetidinyl group at C2 is generally considered to be an electron-withdrawing and deactivating group. However, the strong activating nature of the two methoxy groups is expected to dominate, facilitating substitution on the aromatic ring. libretexts.org The precise regiochemical outcome of a given reaction would depend on the specific electrophile and reaction conditions, but substitution is strongly favored at the positions activated by the methoxy groups over the position between them (which is sterically hindered and less activated). Studies on related methoxybenzene derivatives, such as the Friedel-Crafts acylation of 1,2,3-trimethoxybenzene, show substitution occurring at the position para to one methoxy group and ortho to another, analogous to the C4 and C5 positions. nih.gov

Below are representative electrophilic aromatic substitution reactions anticipated for the 2,3-dimethoxyphenyl moiety.

Table 1: Potential Electrophilic Aromatic Substitution Reactions
Reaction TypeReagentsTypical ElectrophileExpected Product(s)
NitrationHNO₃, H₂SO₄NO₂⁺ (Nitronium ion)Introduction of a nitro (-NO₂) group, likely at C5 or C6.
HalogenationBr₂, FeBr₃ or Cl₂, AlCl₃Br⁺ or Cl⁺Introduction of a bromo (-Br) or chloro (-Cl) group, likely at C5 or C6.
Friedel-Crafts AcylationAcyl chloride (RCOCl), AlCl₃RCO⁺ (Acylium ion)Introduction of an acyl (-COR) group, likely at C5 or C6.
SulfonationFuming H₂SO₄SO₃Introduction of a sulfonic acid (-SO₃H) group.

Functional Group Interconversions on the Aromatic Ring

The methoxy groups on the aromatic ring are key functional handles that can be transformed into other groups, most notably hydroxyl groups through ether cleavage. The cleavage of aryl methyl ethers is a fundamental transformation in organic synthesis. wikipedia.orglongdom.org This reaction typically requires strong acidic conditions or potent Lewis acids to break the stable C-O bond. masterorganicchemistry.comlibretexts.org

The reaction proceeds by protonation of the ether oxygen by a strong acid (like HBr or HI), followed by nucleophilic attack on the methyl group by the conjugate base (e.g., Br⁻ or I⁻). masterorganicchemistry.com This is an Sₙ2-type displacement. Alternatively, strong Lewis acids like boron tribromide (BBr₃) are highly effective, even at low temperatures, for cleaving aryl ethers. wikipedia.org The reaction with BBr₃ involves the formation of a Lewis acid-base adduct, followed by nucleophilic attack of a bromide ion. wikipedia.org The conversion of the dimethoxy compound to the corresponding dihydroxy derivative (a catechol derivative) would significantly alter its electronic and pharmacological properties.

The metabolism of structurally related compounds, such as 4-bromo-2,5-dimethoxyphenethylamine (B3395496) (2C-B), demonstrates that demethylation is a viable biochemical transformation, often mediated by enzymes like cytochrome P450. wikipedia.orgwikipedia.org

Table 2: Reagents for Demethylation of the Dimethoxyphenyl Moiety
Reagent(s)ConditionsProductNotes
Boron Tribromide (BBr₃)Inert solvent (e.g., CH₂Cl₂), often at low temperatures (e.g., -78 °C to room temp).2-(2,3-Dihydroxyphenyl)azetidineA highly effective and common reagent for aryl ether cleavage. wikipedia.org
Hydrobromic Acid (HBr)Aqueous solution, reflux.2-(2,3-Dihydroxyphenyl)azetidineA classic but harsh method for ether cleavage. libretexts.org
Hydroiodic Acid (HI)Aqueous solution, reflux.2-(2,3-Dihydroxyphenyl)azetidineMore reactive than HBr for ether cleavage. wikipedia.org

Cycloaddition and Cycloreversion Reactions with External Reagents

While many cycloaddition reactions are employed for the synthesis of the azetidine ring, the strained four-membered ring itself can participate in transformations that fall under the category of cycloadditions, typically following a ring-opening event. rsc.orgrsc.org A key reaction pathway for azetidines (and more commonly, the related aziridines) is the generation of azomethine ylides, which are versatile 1,3-dipoles. wikipedia.org

The process begins with the cleavage of the C-C bond of the azetidine ring, which can be initiated either thermally or photochemically. This ring-opening is a form of cycloreversion, transforming the four-membered heterocycle into a transient, open-chain 1,3-dipolar species, the azomethine ylide. This reactive intermediate is not isolated but is trapped in situ by an external reagent known as a dipolarophile. wikipedia.org

The subsequent reaction of the azomethine ylide with a dipolarophile, such as an alkene or alkyne, is a [3+2] cycloaddition. This reaction constructs a new, five-membered heterocyclic ring (a pyrrolidine (B122466) or dihydropyrrole derivative) in a highly stereospecific manner. wikipedia.orgrsc.org This two-step sequence—cycloreversion of the azetidine to an ylide, followed by cycloaddition with an external partner—represents a powerful method for transforming the azetidine core into more complex heterocyclic systems. acs.org

The general transformation is depicted below:

Cycloreversion: this compound undergoes thermal or photochemical ring-opening to form the corresponding azomethine ylide.

[3+2] Cycloaddition: The ylide reacts with an external dipolarophile (e.g., dimethyl acetylenedicarboxylate) to yield a substituted pyrrolidine derivative.

Table 3: Representative [3+2] Cycloaddition Reactions via Azomethine Ylide Intermediate
DipolarophileStructureResulting Product Class
Dimethyl acetylenedicarboxylate (B1228247) (DMAD)H₃COOC-C≡C-COOCH₃Substituted 2,5-dihydropyrrole
N-PhenylmaleimideN-Phenylmaleimide structureFused pyrrolidine derivative
AcrylonitrileH₂C=CH-CNSubstituted pyrrolidine
StyreneC₆H₅-CH=CH₂Substituted pyrrolidine

Structure Activity Relationship Sar Studies of 2 2,3 Dimethoxyphenyl Azetidine Derivatives in in Vitro Biological Systems

In Vitro Antimicrobial Activity

Azetidine (B1206935) derivatives have been widely investigated for their potential to combat microbial infections. The introduction of various substituents onto the azetidine and attached phenyl rings allows for the fine-tuning of their antimicrobial spectrum and potency.

Research into azetidin-2-one (B1220530) (β-lactam) derivatives has demonstrated their potential as antibacterial agents. In a study involving a series of newly synthesized azetidinone derivatives, one compound featuring the 2,3-dimethoxyphenyl group displayed notable antibacterial efficacy. Specifically, N-(3-chloro-2-(2,3-dimethoxyphenyl)-4-oxoazetidin-1-yl)-2-hydroxybenzamide showed the highest activity among the tested compounds bepls.com.

Broader studies on substituted phenyl azetidin-2-one derivatives have also shown promising results. Certain pyridine-containing derivatives exhibited potent activity against bacterial strains such as Staphylococcus aureus and Escherichia coli researchgate.netmedwinpublishers.com. For instance, compounds like 3-chloro-1-(4-fluorophenyl)-4-(pyridine-3-yl) azetidine-2-one were found to be particularly effective against these pathogens researchgate.netmedwinpublishers.com. The general class of azetidinones has been confirmed to possess antibacterial properties, often evaluated against common strains like S. aureus and E. coli researchgate.netnih.gov. Some spiro[azetidine-2,3′-indole]-2′,4(1′H)-dione derivatives have also been screened for their in vitro antibacterial activity, with some showing moderate to good results researchgate.net.

Table 1: In Vitro Antibacterial Activity of Selected Azetidine Derivatives

CompoundTarget OrganismActivity/ResultReference
N-(3-chloro-2-(2,3-dimethoxyphenyl)-4-oxoazetidin-1-yl)-2-hydroxybenzamideNot specifiedShowed maximum antibacterial activity among tested derivatives. bepls.com
3-chloro-1-(4-fluorophenyl)-4-(pyridine-3-yl) azetidine-2-oneStaphylococcus aureus, Escherichia coliPotent activity against tested strains. researchgate.netmedwinpublishers.com
3-chloro-1-(4-chlorophenyl)-4-(pyridine-3-yl) azetidine-2-oneStaphylococcus aureusGood antibacterial activity. medwinpublishers.com
Spiro[azetidine-2,3′-indole]-2′,4(1′H)-dione derivativesEscherichia coli, Pseudomonas aeruginosaModerate activity reported. researchgate.net

The antifungal potential of the azetidine scaffold has been an area of active research. A novel chitosan-azetidine derivative demonstrated significant antifungal activity against Aspergillus fumigatus, with an inhibitory index of 26.19% nih.govnih.gov. This suggests that modifying biopolymers with azetidine moieties could be a viable strategy for developing new antifungal agents nih.govnih.gov.

Studies on various substituted azetidin-2-one derivatives have also reported antifungal properties. For example, certain pyridine-containing phenyl azetidine-2-ones were effective against fungal strains like Aspergillus niger and Penicillium rubrum researchgate.net. Similarly, some novel spiro[azetidine-2,3′-indole]-2′,4(1′H)-dione derivatives were screened for their in vitro antifungal activity researchgate.net. Significant antifungal activities were also noted for benzimidazole (B57391) derivatives containing piperazine (B1678402) or piperidine (B6355638) rings, with some compounds showing minimum inhibitory concentrations (MICs) as low as 3.12 µg/mL, comparable to the standard drug fluconazole (B54011) nih.gov.

Azetidine derivatives have emerged as a promising class of compounds with potent activity against Mycobacterium tuberculosis (Mtb), including multidrug-resistant (MDR) strains nih.govnih.gov. A series of azetidine derivatives, termed BGAz, were identified to have potent bactericidal activity with MIC₉₉ values below 10 μM against drug-sensitive and MDR-TB nih.govnih.gov. The mechanism of action for these compounds appears to be the inhibition of mycolic acid biosynthesis, a critical component of the mycobacterial cell envelope nih.govnih.gov. This represents a different mode of action from existing mycobacterial cell wall inhibitors nih.govnih.gov. Furthermore, azetidin-2-one derivatives have also been explored for their antitubercular potential nih.gov.

The biological activity of azetidine derivatives is highly dependent on the nature and position of substituents on the aromatic rings. In antitubercular azetidine derivatives, the introduction of electron-withdrawing groups such as -Br, -Cl, -CF₃, and -OCF₃ at the meta or para positions of the pendant aryl ring (R¹) resulted in a significant increase in activity against M. bovis BCG compared to the unsubstituted phenyl analog nih.gov.

In the case of general antibacterial and antifungal azetidin-2-ones, the presence and distribution of chloro groups on the aromatic rings have been linked to antimicrobial potency researchgate.netmdpi.com. For instance, a derivative with a 2,3-dimethoxyphenyl group was identified as having the highest antibacterial activity in its series, highlighting the importance of this specific substitution pattern bepls.com. The presence of an OCH₃ group in certain azetidin-2-one derivatives was associated with antibacterial activity against Klebsiella pneumoniae mdpi.com. This indicates that the electronic properties and steric bulk of the substituents play a crucial role in modulating the antimicrobial efficacy of these compounds.

In Vitro Antiproliferative and Anticancer Activity

The search for novel anticancer agents has led to the investigation of various heterocyclic compounds, including azetidine derivatives. The substitution pattern on the phenyl ring is a key determinant of their cytotoxic potential.

While direct studies on the 2-(2,3-dimethoxyphenyl)azetidine scaffold against cancer cell lines are limited, research on closely related isomers provides significant insight. Studies on dimethoxyaryl-sesquiterpene derivatives revealed that compounds with a 3,4-dimethoxy pattern on the aromatic ring exhibited higher cytotoxic effects on the MCF-7 breast cancer cell line nih.gov. One such derivative showed an IC₅₀ value of 9.0 µM and was found to be more selective towards cancer cells than the conventional drug daunorubicin (B1662515) nih.gov.

Similarly, novel analogues based on a 2-(3,4-dimethoxyphenyl) structure were synthesized and evaluated for their cytotoxic activity against the HepG2 human hepatocellular carcinoma cell line mdpi.com. Several of these compounds demonstrated good cytotoxic potency, with IC₅₀ values ranging from 1.38 to 3.21 μM mdpi.com. The broader class of azetidin-2-one derivatives has also been associated with antitumoral properties nih.gov. For example, certain 4-substitutedphenyl-1,3,4-oxadiazol/thiadiazol-2-yl)-3-chloro-4-(substituted) azetidin-2-one derivatives showed significant anticancer activity against the MCF-7 cell line mdpi.com. These findings suggest that the dimethoxyphenyl substitution pattern is a promising feature for designing azetidine-based anticancer agents.

Table 2: In Vitro Cytotoxicity of Selected Dimethoxyphenyl Derivatives

Compound Class/DerivativeCell LineIC₅₀ (µM)Reference
Dimethoxyaryl-sesquiterpene derivative (3,4-dimethoxy pattern)MCF-79.0 nih.gov
2-(3,4-dimethoxyphenyl)-based analogue (Compound 9)HepG21.38 mdpi.com
2-(3,4-dimethoxyphenyl)-based analogue (Compound 10)HepG23.21 mdpi.com
2-(3,4-dimethoxyphenyl)-based analogue (Compound 11)HepG22.59 mdpi.com
Azetidin-2-one derivative with Cl and NO₂ groups (AZ-19)MCF-7Significant activity reported mdpi.com

Analysis of Structure-Dependent Antiproliferative Effects

The antiproliferative properties of azetidine derivatives have been a subject of significant research, with the substitution pattern on the aromatic rings playing a crucial role in their activity. While specific structure-activity relationship (SAR) studies on a broad series of this compound derivatives are not extensively documented, valuable insights can be drawn from related azetidin-2-one structures.

For instance, in a series of novel 3-(prop-1-en-2-yl)azetidin-2-ones designed as analogues of combretastatin (B1194345) A-4, the nature of the substituent on the N-phenyl ring was found to significantly influence their antiproliferative activity against breast cancer cell lines. nih.gov This highlights the importance of the electronic and steric properties of the substituents on the phenyl ring attached to the azetidine core.

Furthermore, studies on benzoxazole-bearing azetidinone derivatives have shown that the presence of electron-withdrawing groups, such as chloro and nitro groups, at the ortho and para positions of the C4-phenyl ring enhances their anti-inflammatory and anticancer activities. ijrar.org This suggests that modifications to the phenyl ring of 2-phenylazetidine (B1581345) derivatives could similarly modulate their biological effects. The introduction of the 2,3-dimethoxy substitution pattern on the phenyl ring at the 2-position of the azetidine core is a key structural feature that likely influences its interaction with biological targets. Further investigation into a series of analogues with varied substitutions on this phenyl ring would be necessary to establish a definitive SAR for antiproliferative effects.

Potential Mechanism of Action (e.g., Apoptosis Induction in Cell Lines)

The anticancer activity of many compounds is mediated through the induction of apoptosis, a form of programmed cell death. nih.gov While direct studies on the apoptotic potential of this compound are limited, research on related structures provides clues to its possible mechanism of action.

Derivatives of azetidin-2-one have been shown to induce apoptosis in cancer cells. For example, a study on N-(p-methoxy-phenyl)-2-(p-methyl-phenyl)-3-phenoxy-azetidin-2-one demonstrated its ability to trigger apoptosis and its involvement in the specific gene overexpression related to cytoskeleton regulation and apoptosis. nih.gov Another study on piperazine-clubbed 2-azetidinone derivatives found that they induce apoptosis in human cervical cancer HeLa cells via an oxidative stress-mediated intrinsic mitochondrial pathway. nih.gov

Furthermore, compounds containing a dimethoxyphenyl moiety, such as dimethoxycurcumin, have been reported to induce apoptosis in colon cancer cells by down-regulating survivin, an anti-apoptotic protein. nih.gov Natural polyphenols, many of which feature methoxy (B1213986) substitutions, are known to trigger both extrinsic and intrinsic apoptotic pathways in tumor cells. nih.gov Given these findings, it is plausible that this compound derivatives may exert their antiproliferative effects, at least in part, by inducing apoptosis. However, specific mechanistic studies on this compound are required for confirmation.

Other In Vitro Biological Activities

Antioxidant Potential

The antioxidant capacity of a compound is its ability to neutralize harmful free radicals, thereby mitigating oxidative stress, which is implicated in numerous diseases. researchgate.net Phenolic compounds, in particular, are well-known for their antioxidant properties. ontosight.ai The 2,3-dimethoxyphenyl moiety of the title compound suggests a potential for antioxidant activity.

Studies on various 2-methoxyphenol derivatives have demonstrated their ability to scavenge free radicals, with their efficacy being evaluated through assays such as the 2,2-diphenyl-1-picryl-hydrazyl (DPPH) radical scavenging method. researchgate.netjosai.ac.jp The antioxidant activity of compounds with a 3,4-dimethoxyphenyl group has also been investigated, showing their potential to act as radical scavengers. researchgate.net Furthermore, various azetidine derivatives have been screened for their antioxidant properties, with some showing promising results. tandfonline.comresearchgate.netmdpi.com The combination of the azetidine ring and the dimethoxyphenyl group in this compound could therefore contribute to its antioxidant potential.

Enzyme Inhibitory Activities (e.g., Tyrosinase Inhibition)

Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibitors are of interest for the treatment of hyperpigmentation disorders. nih.gov The inhibitory activity of various compounds against tyrosinase is often linked to their chemical structure.

A study on a pyrazoline derivative incorporating a 2,3-dimethoxyphenyl group, namely 4-(5-(2,3-dimenthoxyphenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamide, showed inhibitory activity against mushroom tyrosinase, although it was less potent than the reference compound, kojic acid. researchgate.net This finding suggests that the 2,3-dimethoxyphenyl scaffold can interact with the active site of tyrosinase. Additionally, a series of 2-(substituted phenyl)-5-(trifluoromethyl)benzo[d]thiazoles were synthesized and evaluated for their anti-tyrosinase activity, with the position of hydroxyl groups on the phenyl ring being a critical factor for inhibitory efficacy. mdpi.com While this study did not include a 2,3-dimethoxy substitution, it underscores the importance of the phenyl ring's substitution pattern in modulating tyrosinase inhibition.

Receptor Binding Affinity Studies (e.g., Monoamine Transporters)

Monoamine transporters (MATs), including the dopamine (B1211576) transporter (DAT), serotonin (B10506) transporter (SERT), and norepinephrine (B1679862) transporter (NET), are crucial for regulating neurotransmitter levels in the synapse and are targets for many therapeutic agents. nih.govnih.gov The ability of a compound to bind to these transporters is highly dependent on its three-dimensional structure.

Chemoinformatics and Quantitative SAR Analysis for In Vitro Bioactivity

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to correlate the chemical structure of compounds with their biological activity. These in silico techniques are valuable for predicting the activity of new compounds and for understanding the structural features that are important for a specific biological effect. ontosight.ainih.gov

Several QSAR studies have been performed on azetidine and azetidin-2-one derivatives to model their antimicrobial and anticancer activities. For example, a QSAR study on a series of 2-azetidinone derivatives revealed that their antimicrobial activities were governed by topological parameters such as the Balaban index and molecular connectivity indices. nih.govresearchgate.net Another 3D-QSAR study on benzoxazole-bearing azetidinone derivatives suggested that the addition of bulky groups to the phenyl ring could increase their anti-inflammatory and anticancer activity. ijrar.org

While a specific QSAR analysis for the diverse in vitro bioactivities of this compound derivatives has not been reported, the application of such chemoinformatic tools would be highly beneficial. By analyzing a series of analogues with varying substituents on the phenyl ring and the azetidine core, QSAR models could be developed to predict their antiproliferative, antioxidant, and enzyme inhibitory activities, thereby guiding the design of more potent and selective compounds.

Future Research Directions and Translational Perspectives for Aryl Substituted Azetidine Compounds

Development of Novel and Efficient Synthetic Routes for Complex Azetidine (B1206935) Scaffolds

The synthesis of azetidine rings, particularly those with complex substitution patterns, has historically presented challenges due to their inherent ring strain. medwinpublishers.com However, recent advancements are paving the way for more efficient and versatile synthetic methodologies.

Future efforts will likely focus on the development of novel cyclization and cycloaddition strategies. medwinpublishers.com For instance, methods like the aza Paternò-Büchi reaction, a [2+2]-cycloaddition between imines and alkenes, are being explored to produce azetidines. researchgate.net Additionally, the reduction of readily available azetidin-2-ones (β-lactams) offers a straightforward route to N-substituted azetidines, preserving the stereochemistry of the ring substituents. acs.org The development of stereoselective methods is particularly crucial for creating libraries of diverse and complex azetidine-based scaffolds for drug discovery. acs.orgnih.gov

Researchers are also investigating innovative approaches such as visible-light-mediated radical strain-release synthesis to create densely functionalized azetidines. researchgate.net The use of sulfonyl fluorides as precursors to carbocations in defluorosulfonylation reactions is another promising strategy for accessing new azetidine derivatives under mild conditions. nih.gov These advanced synthetic methods will be instrumental in generating novel and complex azetidine scaffolds for biological screening.

Table 1: Selected Synthetic Strategies for Azetidine Scaffolds

Synthetic StrategyDescriptionKey Features
Aza Paternò-Büchi Reaction A [2+2]-cycloaddition reaction between an imine and an alkene to form an azetidine ring.Utilizes visible light and triplet energy transfer catalysis. researchgate.net
Reduction of Azetidin-2-ones The reduction of β-lactams to yield N-substituted azetidines.A common and efficient method that retains stereochemistry. acs.org
Radical Strain-Release Photocatalysis A visible-light-mediated method for synthesizing densely functionalized azetidines.Allows for the creation of complex substitution patterns. researchgate.net
Defluorosulfonylation The use of azetidine sulfonyl fluorides as carbocation precursors for coupling with nucleophiles.A mild and effective method for accessing new derivatives. nih.gov

Exploration of Undiscovered In Vitro Biological Targets for Azetidine Derivatives

While azetidine derivatives have shown promise against a range of biological targets, a vast landscape of potential in vitro applications remains to be explored. The structural features of compounds like 2-(2,3-Dimethoxyphenyl)azetidine suggest they are designed for specific biological interactions, potentially with enzymes or receptors. ontosight.ai

Future research will likely focus on high-throughput screening (HTS) campaigns to identify novel biological targets for azetidine-based compound libraries. ontosight.ai These screens can uncover unexpected activities and provide starting points for new drug discovery programs. For example, azetidine amides have been identified as potent inhibitors of STAT3, a key protein involved in cancer progression. nih.gov Other studies have shown that azetidin-2-one (B1220530) derivatives exhibit cytotoxic activity against cancer cell lines and can induce apoptosis. nih.gov Furthermore, certain N-substituted 3-aryl-4-(diethoxyphosphoryl)azetidin-2-ones have demonstrated antiviral activity, including against human coronavirus. nih.gov The exploration of azetidine derivatives as antagonists for receptors like the free fatty acid receptor 2 (FFA2) has also led to the identification of clinical candidates. researchgate.net

Advanced Computational Design and Predictive Modeling for In Vitro Biological Screening

Computational tools are becoming increasingly integral to the drug discovery process. In the context of azetidine derivatives, advanced computational design and predictive modeling can significantly streamline the identification of promising drug candidates.

Molecular docking studies, for instance, can predict the binding affinity and mode of interaction between azetidine derivatives and their biological targets. medwinpublishers.comnih.gov These in silico models help in prioritizing compounds for synthesis and experimental testing, thereby saving time and resources. By understanding the structure-activity relationships (SAR), researchers can rationally design more potent and selective inhibitors. For example, computational models have been used to explore the interactions between azetidin-2-one derivatives and tubulin, a key target in cancer therapy. nih.gov

Integration of Azetidine Moieties with Other Biologically Relevant Heterocyclic Systems

The fusion of the azetidine ring with other heterocyclic systems can lead to the creation of novel molecular architectures with unique biological activities. This strategy, often referred to as molecular hybridization, aims to combine the pharmacophoric features of different scaffolds to enhance potency, selectivity, or pharmacokinetic properties.

Researchers are actively exploring the synthesis of hybrid molecules that incorporate the azetidine moiety alongside other biologically relevant heterocycles like benzimidazoles, pyrroles, and piperidines. nih.gov For instance, the integration of an azetidine ring into a fluorophore scaffold has been shown to enhance its photophysical properties, which could have applications in bioimaging. researchgate.net The synthesis of fused, bridged, and spirocyclic ring systems containing the azetidine core is another area of active investigation, with the goal of generating lead-like molecules for central nervous system (CNS) targets. acs.orgnih.gov

Mechanistic Elucidation of In Vitro Biological Activities of this compound and its Analogs

A thorough understanding of the mechanism of action at the molecular level is crucial for the rational design of more effective and safer drugs. While the biological activities of some azetidine derivatives have been characterized, the precise mechanisms of action for many, including this compound and its analogs, remain to be fully elucidated. nih.gov

Future research will need to employ a combination of biochemical, biophysical, and cell-based assays to unravel the molecular pathways through which these compounds exert their effects. For example, identifying the specific binding site on a target protein, understanding how the compound modulates the protein's function, and elucidating the downstream cellular consequences are all critical steps. Isothermal titration calorimetry (ITC) can be used to determine the binding affinity of inhibitors to their target proteins in vitro. nih.gov Transcriptional analysis through DNA microarrays can reveal changes in gene expression induced by the compound, providing insights into the affected cellular pathways. nih.gov Such mechanistic studies will not only advance our fundamental understanding of azetidine pharmacology but also guide the development of next-generation therapeutics with improved efficacy and safety profiles.

Table 2: Investigated Biological Activities of Azetidine Derivatives

Biological ActivityTarget/AssayCompound Class
Anticancer STAT3 Inhibition(R)-azetidine-2-carboxamides nih.gov
Anticancer Cytotoxicity in B16F10 and SiHa cells, Apoptosis inductionAzetidin-2-one derivatives nih.gov
Antiviral Human Coronavirus (229E)N-substituted 3-aryl-4-(diethoxyphosphoryl)azetidin-2-ones nih.gov
Anti-inflammatory FFA2 AntagonismAzetidine amides researchgate.net
Antibacterial Antibiotic AdjuvantN-substituted 3-aryl-4-(diethoxyphosphoryl)azetidin-2-ones nih.gov
Antitubercular Phospholipase A2 InhibitionAzetidin-2-one derivatives medwinpublishers.com
Antifungal -3-chloro-1-(4-fluorophenyl)-4-(pyridin-3-yl)azetidin-2-one medwinpublishers.com
Anti-Alzheimer Acetylcholinesterase and Butyrylcholinesterase InhibitionBenzimidazole-based pyrrole/piperidine (B6355638) hybrids nih.gov

Q & A

Q. What are the recommended synthetic routes for 2-(2,3-Dimethoxyphenyl)azetidine, and how can regiochemical control be achieved?

Synthesis typically involves acylation or alkylation of the azetidine core with 2,3-dimethoxyphenyl precursors. For example, regioselective acylation can be mediated by steric hindrance from substituents on the benzodiazepine core, as observed in analogous systems . Key steps include:

  • Acylation under mild conditions : Use of acetic anhydride at room temperature to target less hindered nitrogen sites.
  • Reflux for alternative sites : Higher temperatures shift acylation to more sterically hindered positions .
  • Microwave-assisted synthesis : Accelerates reaction times for azetidine derivatives, as demonstrated in azetidinone syntheses .

Q. What analytical techniques are critical for characterizing this compound and verifying purity?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹⁹F NMR are essential for confirming regiochemistry and detecting impurities (e.g., residual acylating agents) .
  • X-ray crystallography : Resolves ambiguities in stereochemistry and confirms molecular geometry, as applied to related triazolo-pyrimidine derivatives .
  • Mass spectrometry : Validates molecular weight and detects isotopic patterns.

Q. How should this compound intermediates be stored to ensure stability?

  • Store at 2–8°C in airtight, light-protected containers to prevent oxidation or hydrolysis of the methoxy and azetidine groups .
  • Use desiccants for hygroscopic intermediates.

Advanced Research Questions

Q. How do steric and electronic effects of the 2,3-dimethoxyphenyl group influence reaction pathways in azetidine functionalization?

The 2,3-dimethoxyphenyl group introduces steric hindrance that directs electrophilic attacks to less crowded nitrogen sites. For instance:

  • Steric shielding : Methoxy groups at the 2- and 3-positions block acylation at adjacent positions, favoring reactions at the azetidine nitrogen .
  • Electronic effects : Methoxy groups donate electron density via resonance, activating specific sites for nucleophilic substitution.
  • Case study : In benzodiazepine analogs, even bulky acylating agents (e.g., crotonyl chloride) preferentially react at the amine moiety despite steric challenges .

Q. What crystallographic strategies are used to resolve structural ambiguities in this compound derivatives?

  • Single-crystal X-ray diffraction : Employ Bruker APEX2/SAINT software for data collection and SADABS for absorption corrections. Hydrogen atoms are placed geometrically and refined isotropically .
  • Comparative analysis : Overlay experimental structures with computational models (e.g., DFT-optimized geometries) to validate bond lengths and angles.

Q. How can researchers design assays to evaluate the pharmacological activity of this compound derivatives?

  • Receptor binding assays : Use radiolabeled analogs (e.g., rac-[¹¹C]MDL100907) to study interactions with serotonin (5-HT2A) receptors, as demonstrated for structurally related compounds .
  • In vitro selectivity screens : Test against panels of GPCRs to identify off-target effects.
  • Behavioral models : Assess impulsivity modulation in rodent differential-reinforcement-of-low-rate (DRL) assays, leveraging methodologies from neuropharmacology studies .

Q. What computational methods support the prediction of regioselectivity in this compound reactions?

  • Density Functional Theory (DFT) : Calculate transition-state energies to compare activation barriers for competing pathways.
  • Molecular docking : Simulate interactions between the compound and enzyme active sites (e.g., cytochrome P450 isoforms) to predict metabolic stability.

Methodological Considerations

Q. How to troubleshoot contradictory data in regiochemical assignments?

  • Cross-validate techniques : Combine NMR (e.g., NOESY for spatial proximity) with X-ray crystallography.
  • Synthetic controls : Prepare regioisomeric standards for direct spectroscopic comparison.
  • Kinetic studies : Monitor reaction progress via HPLC to identify intermediates and competing pathways .

Q. What strategies improve yields in azetidine ring-closing reactions?

  • Microwave irradiation : Reduces reaction times and minimizes side products in azetidinone formation .
  • Catalytic additives : Use Lewis acids (e.g., ZnCl₂) to stabilize transition states in cyclization steps.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.